molecular formula C11H17N3O B13636510 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13636510
M. Wt: 207.27 g/mol
InChI Key: CZSWTZAZJZMSFL-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a piperidine moiety at the ethanone side chain.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H17N3O/c1-14-8-9(7-13-14)11(15)6-10-4-2-3-5-12-10/h7-8,10,12H,2-6H2,1H3

InChI Key

CZSWTZAZJZMSFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CC2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of the Two Rings: The final step involves coupling the pyrazole and piperidine rings through an appropriate linker, often using reagents like alkyl halides or acyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with pyrazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Key Structural Differences Physicochemical Properties Biological Activity Reference
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride Piperazine replaces piperidin-2-yl; dihydrochloride salt Higher aqueous solubility due to salt form; molecular formula C₁₀H₁₈Cl₂N₄O Not explicitly reported, but piperazine derivatives often target GPCRs or kinases
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one Amino substitution at ethanone; 3-methylpiperidine Increased hydrogen bonding potential; molecular weight 222.29 g/mol Likely enhanced CNS penetration due to methylpiperidine
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one 5-Amino-3-methylpyrazole; piperidine linked via ethanone Molecular formula C₁₁H₁₈N₄O; CAS 1365988-13-1 Potential kinase inhibition (similar to Avapritinib analogs)
1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one Thiophene replaces pyrazole; chlorine substituent Higher lipophilicity (Cl substituent); CAS 1508979-63-2 Antibacterial/antifungal activity (common in thiophene derivatives)

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound Piperazine Analog Thiophene Analog
Molecular Weight 221.29 g/mol* 281.18 g/mol 268.77 g/mol
Solubility Moderate High (salt form) Low (Cl substituent)
LogP (Predicted) 1.8 1.2 2.5
CAS Number Not Provided 1354951-78-2 1508979-63-2

*Calculated based on molecular formula C₁₁H₁₅N₃O.

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one, commonly referred to as a piperidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole and piperidine moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C9H15N3C_9H_{15}N_3, and its structure can be represented as follows:

SMILES CN1C C C N1 C2CCCCN2\text{SMILES CN1C C C N1 C2CCCCN2}

This indicates the presence of both nitrogen-containing rings, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. In a study where synthesized compounds were tested at a concentration of 50 μg/mL, some exhibited inhibition rates of up to 94.5% against E. coli and 67.3% against P. aeruginosa .

Compound% Inhibition against E. coli% Inhibition against P. aeruginosa
Compound A94.5%67.3%
Compound B72.5%50.5%
Compound C70.4%41.1%

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits moderate cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The IC50 values for various cancer cell lines are yet to be published but are anticipated based on structural analogs .

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the piperidine ring suggests that it may interact with neurotransmitter systems, potentially influencing pathways related to pain modulation or mood regulation.

Case Studies

In a recent case study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their biological activity against a range of pathogens and cancer cells. The findings highlighted the importance of substituents on the piperidine ring in modulating activity, suggesting that further modifications could enhance efficacy .

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